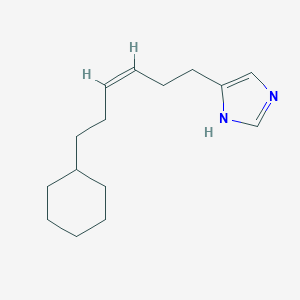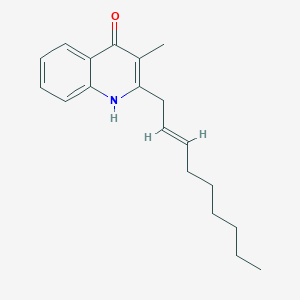![molecular formula C35H44N2O4 B529472 3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK-541636 is an H3 antagonist that may play a role in allergic rhinitis.
Applications De Recherche Scientifique
Oral Bioavailability Enhancement
- Preformulation Approaches : A study investigated experimental formulations to increase the oral bioavailability of novel piperidine renin inhibitors related to the compound . Results suggested that factors like gut and hepatic metabolism, and intestinal transporters like p-glycoprotein, play a significant role in the limited oral bioavailability of these compounds (Bittner et al., 2002).
Sigma Receptor Binding and Antiproliferative Activity
- Methyl Substitution on Piperidine Ring : Research on methylpiperidines, closely related to the chemical structure , revealed that certain derivatives show potent sigma(1) receptor binding and antiproliferative activity in rat C6 glioma cells, suggesting potential in tumor research and therapy (Berardi et al., 2005).
Synthesis of Selective Estrogen Receptor Modulators
- Synthesis of Carbon-14-Labeled Isotopomer : A study focused on the synthesis of a novel selective estrogen receptor modulator (SERM) that shares structural similarities with the compound . This research contributes to the development of SERMs for therapeutic applications (Kuo et al., 2007).
Hypotensive Activity
- Hypotensive Agents : A series of 2-substituted aminomethyloxy naphthalenes and related compounds, which include structural elements similar to the compound , were synthesized and tested for hypotensive activity, showing significant results compared to propranolol (Tandon et al., 2004).
Synthesis for Heterocyclic Chemistry
- Building Blocks in Synthesis : Research into dimethoxy-butanones, which are related to the core structure of the compound, has led to new routes for the synthesis of various aromatics and heterocycles, expanding the scope of synthetic chemistry applications (Charanraj et al., 2018).
Sigma Receptor Ligand Development
- Sigma Receptor Ligands : Studies on naphthalenealkylamine compounds, structurally related to the compound , have explored their affinities toward sigma receptor subtypes. These compounds have potential applications as PET diagnostic tools and in central nervous system research (Berardi et al., 2009).
Propriétés
Nom du produit |
3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid |
|---|---|
Formule moléculaire |
C35H44N2O4 |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
3-(4-(4-(4-(3-(3,3-dimethylpiperidin-1-yl)propoxy)phenyl)piperidine-1-carbonyl)naphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C35H44N2O4/c1-35(2)19-5-20-36(25-35)21-6-24-41-29-13-9-26(10-14-29)27-17-22-37(23-18-27)34(40)32-15-11-28(12-16-33(38)39)30-7-3-4-8-31(30)32/h3-4,7-11,13-15,27H,5-6,12,16-25H2,1-2H3,(H,38,39) |
Clé InChI |
UZFUMFWJEGINFP-UHFFFAOYSA-N |
SMILES |
OC(CCC1=CC=C(C(N2CCC(C3=CC=C(OCCCN4CCCC(C)(C)C4)C=C3)CC2)=O)C5=C1C=CC=C5)=O |
SMILES canonique |
CC1(CCCN(C1)CCCOC2=CC=C(C=C2)C3CCN(CC3)C(=O)C4=CC=C(C5=CC=CC=C54)CCC(=O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK-541636, GSK541636, GSK 541636 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide](/img/structure/B529461.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)

![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)
![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)

![10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B529994.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B530415.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)